Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- is an organic compound with the molecular formula C13H26N2O. This compound is part of the nitrile family, characterized by the presence of a cyano group (-C≡N). It is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- typically involves the reaction of isodecyl alcohol with 3-chloropropionitrile in the presence of a base to form the intermediate 3-(isodecyloxy)propionitrile. This intermediate is then reacted with ammonia or an amine to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitrile group yields primary amines, while oxidation can produce carboxylic acids or other oxidized derivatives .
Scientific Research Applications
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile compound with similar chemical properties but lacking the isodecyloxy and amino groups.
3-Aminopropionitrile: Contains an amino group but lacks the isodecyloxy group, making it less hydrophobic.
Isodecylamine: Contains the isodecyloxy group but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- is unique due to its combination of nitrile, isodecyloxy, and amino groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Properties
CAS No. |
72162-47-1 |
---|---|
Molecular Formula |
C17H34N2O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
3-[3-(9-methyldecoxy)propylamino]propanenitrile |
InChI |
InChI=1S/C17H34N2O/c1-17(2)11-7-5-3-4-6-8-15-20-16-10-14-19-13-9-12-18/h17,19H,3-11,13-16H2,1-2H3 |
InChI Key |
JWIXWVDMADJVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCOCCCNCCC#N |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.